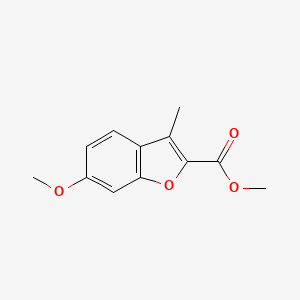

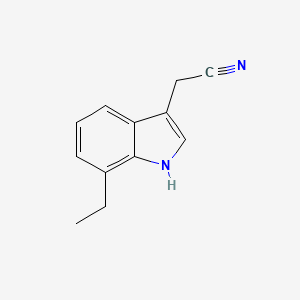

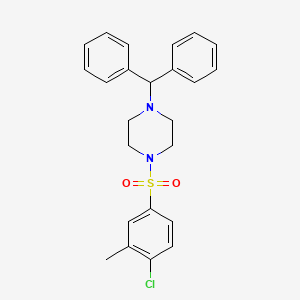

2-(7-ethyl-1H-indol-3-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(7-ethyl-1H-indol-3-yl)acetonitrile is a chemical compound belonging to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

It is known that the compound’s carbonitrile group is twisted away from the indole plane . This structural feature may influence its interaction with its targets. Furthermore, the compound’s highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) have been studied, revealing that the HOMO is mainly localized on the donor part, whereas the LUMO is spread over the entire molecule . These properties could influence the compound’s interactions with its targets.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

The compound’s optical, thermal, and electroluminescence properties have been studied, and it has been found to exhibit high fluorescence quantum yield and good thermal stability . These properties could potentially influence its bioavailability.

Result of Action

The compound’s high fluorescence quantum yield suggests that it could be used in applications such as organic light-emitting diodes (oleds) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(7-ethyl-1H-indol-3-yl)acetonitrile. For instance, the compound’s fluorescence quantum yield and thermal stability suggest that it could perform well in various environmental conditions . Additionally, the compound’s Stokes shift has been examined in non-polar and polar solvents, revealing a higher charge transfer character in polar solvents . This suggests that the compound’s action could be influenced by the polarity of its environment.

Análisis Bioquímico

Biochemical Properties

It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives

Molecular Mechanism

It is known that the highest occupied molecular orbitals (HOMOs) and the lowest unoccupied molecular orbitals (LUMOs) of similar compounds have been explored to recognize the nature of electronic and optical properties

Temporal Effects in Laboratory Settings

Similar compounds have shown high fluorescence quantum yield and good thermal stability, which could make them excellent candidates for certain applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-ethyl-1H-indol-3-yl)acetonitrile typically involves the reaction of 7-ethylindole with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) or silver carbonate (Ag₂CO₃) to facilitate the reaction . The reaction is often carried out in a solvent like toluene or methanol at elevated temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized processes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions: 2-(7-ethyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

Reduction: H₂, Pd/C, mild temperatures.

Substitution: Halogens, Lewis acids, solvents like dichloromethane (DCM) or chloroform (CHCl₃).

Major Products Formed:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Halogenated indole derivatives.

Aplicaciones Científicas De Investigación

2-(7-ethyl-1H-indol-3-yl)acetonitrile has diverse applications in scientific research:

Comparación Con Compuestos Similares

2-(1H-Indol-3-yl)acetonitrile: Another indole derivative with similar structural features but different substituents.

3-Indoleacetonitrile: A related compound with a different substitution pattern on the indole ring.

Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core but different functional groups.

Uniqueness: 2-(7-ethyl-1H-indol-3-yl)acetonitrile is unique due to the presence of the ethyl group at the 7-position of the indole ring. This specific substitution can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .

Propiedades

IUPAC Name |

2-(7-ethyl-1H-indol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-9-4-3-5-11-10(6-7-13)8-14-12(9)11/h3-5,8,14H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFLKAMEECHDAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2982159.png)

![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2982164.png)

![1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2982166.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2982167.png)

![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-[2-(2-FLUOROPHENOXY)ACETYL]AZETIDINE-3-CARBOXAMIDE](/img/structure/B2982169.png)

![Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide](/img/structure/B2982170.png)

![Ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2982173.png)

![8-(2,5-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)

![N1-(furan-2-ylmethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2982179.png)